molecular formula C27H20Cl2N8O4 B14951845 6-[(2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-[(2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14951845
M. Wt: 591.4 g/mol
InChI Key: QYKWNUKJVJLOKI-MNDYBZJGSA-N
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Description

5-(3,4-DICHLOROPHENYL)-2-FURALDEHYDE 2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furaldehyde moiety, dichlorophenyl group, and a triazine ring substituted with methoxyanilino and nitroanilino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DICHLOROPHENYL)-2-FURALDEHYDE 2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps. One common approach is the condensation reaction between 5-(3,4-dichlorophenyl)-2-furaldehyde and 2-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DICHLOROPHENYL)-2-FURALDEHYDE 2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield furan derivatives, while reduction can produce amino-substituted triazines .

Scientific Research Applications

5-(3,4-DICHLOROPHENYL)-2-FURALDEHYDE 2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-DICHLOROPHENYL)-2-FURALDEHYDE 2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets. The compound can form hydrazone derivatives, which may interact with enzymes or receptors, leading to various biological effects. The triazine ring and its substituents play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(3,4-DICHLOROPHENYL)-2-FURALDEHYDE 2-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H20Cl2N8O4

Molecular Weight

591.4 g/mol

IUPAC Name

2-N-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C27H20Cl2N8O4/c1-40-20-9-5-18(6-10-20)32-26-33-25(31-17-3-7-19(8-4-17)37(38)39)34-27(35-26)36-30-15-21-11-13-24(41-21)16-2-12-22(28)23(29)14-16/h2-15H,1H3,(H3,31,32,33,34,35,36)/b30-15-

InChI Key

QYKWNUKJVJLOKI-MNDYBZJGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C\C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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